REACTION_CXSMILES
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[CH3:1][CH:2]([NH:4][S:5]([CH2:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=1)(=[O:7])=[O:6])[CH3:3]>C(O)C>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([CH2:8][S:5]([NH:4][CH:2]([CH3:3])[CH3:1])(=[O:7])=[O:6])=[CH:10][CH:11]=1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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NC1=CC=C(C=C1)CS(=O)(=O)NC(C)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.45 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |